6-Chloro-3-methyluracil

Catalog No.
S774230
CAS No.
4318-56-3
M.F
C5H5ClN2O2
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-methyluracil

CAS Number

4318-56-3

Product Name

6-Chloro-3-methyluracil

IUPAC Name

6-chloro-3-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)

InChI Key

SGLXGFAZAARYJY-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(NC1=O)Cl

Synonyms

3-Methyl-6-chlorouracil; 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione; 6-Chloro-3-methylpyrimidine-2,4-dione; 6-Chloro-3-methyluracil; 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione;

Canonical SMILES

CN1C(=O)C=C(NC1=O)Cl

The exact mass of the compound 6-Chloro-3-methyluracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55976. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloro-3-methyluracil (CAS: 4318-56-3) is a functionalized pyrimidinedione building block characterized by a methyl group at the N3 position and a reactive chlorine atom at the C6 position. In commercial chemical procurement, it is primarily valued as a structurally constrained, bifunctional precursor. Its defined substitution pattern provides a precise balance of steric blocking and electrophilic activation, making it a critical raw material for the scalable synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), most notably dipeptidyl peptidase-4 (DPP-4) inhibitors. Its high decomposition point (278–282 °C) and crystalline stability further ensure reliable handling and batch-to-batch reproducibility in large-scale manufacturing environments [1].

Attempting to substitute 6-chloro-3-methyluracil with closely related analogs fundamentally disrupts established synthetic pathways. Using the unmethylated analog, 6-chlorouracil, exposes the N3 position, leading to poor regioselectivity during N1-alkylation and resulting in complex mixtures of N1, N3, and O-alkylated products that require costly chromatographic separation. Conversely, utilizing 1,3-dimethyl-6-chlorouracil fully blocks both nitrogen centers, rendering the necessary N1-benzylation impossible. Furthermore, substituting the C6-chlorine with a less reactive group, or using 3-methyluracil, completely abolishes the nucleophilic aromatic substitution (SNAr) reactivity required for late-stage amine coupling. Thus, the exact N3-methyl and C6-chloro configuration is a strict structural prerequisite for direct, high-yield functionalization [1].

Absolute N1-Regioselectivity in Benzylation Reactions

In the synthesis of DPP-4 inhibitors, the N1 position of the uracil core must be selectively alkylated. Using 6-chlorouracil as a baseline results in competing N1 and N3 alkylation, yielding near-equivalent mixtures of isomers or requiring multi-step protection schemes. In contrast, 6-chloro-3-methyluracil features a pre-installed N3-methyl blocking group, directing alkylation exclusively to the N1 position. Industrial protocols utilizing 6-chloro-3-methyluracil with 2-cyanobenzyl bromide routinely achieve >85–95% yields of the N1-alkylated intermediate in a single step, drastically reducing impurity profiles compared to the unmethylated baseline [1].

Evidence DimensionN1-alkylation regioselectivity and single-step yield
Target Compound DataExclusive N1 alkylation; >85–95% yield of the target intermediate
Comparator Or Baseline6-chlorouracil (unmethylated baseline); yields mixed N1/N3/O-alkylated products, often yielding <55% of the desired N1 isomer
Quantified Difference>30–40% absolute increase in single-step N1-alkylation yield; elimination of N3-alkylated byproducts
ConditionsAlkylation with cyanobenzyl bromide derivatives in polar solvents (e.g., NMP, DMF, or DCM) with mild bases

Eliminating the need for transient N3-protecting groups reduces step count and raw material costs, making this the required precursor for commercial gliptin manufacturing.

Highly Activated C6 Position for Facile SNAr Amination

Following N1-alkylation, the uracil core must undergo nucleophilic substitution at the C6 position with a complex amine. The presence of the highly electronegative chlorine atom at the C6 position of 6-chloro-3-methyluracil, flanked by electron-withdrawing carbonyl groups, creates a highly activated electrophilic center. When compared to analogs lacking a C6-halide, such as 3-methyluracil, the target compound undergoes rapid SNAr displacement. Industrial scale-up data demonstrates that this displacement proceeds at mild temperatures (60–70 °C in isopropanol/water) with yields exceeding 77–92% and purities >99%[1].

Evidence DimensionSNAr reactivity and coupling yield with secondary/primary amines
Target Compound Data77–92% yield for C6-amination at 60–70 °C
Comparator Or Baseline3-methyluracil (lacks leaving group); inert to SNAr under identical conditions
Quantified DifferenceEnables direct C-N bond formation at C6, converting a non-reactive baseline into a high-yielding intermediate
ConditionsCoupling with (R)-3-aminopiperidine dihydrochloride in isopropanol/water with DIPEA or K2CO3 at 60–70 °C

The optimized balance of C6-chloro stability and reactivity allows for high-yielding, late-stage amine coupling without requiring harsh conditions or expensive palladium catalysts.

High-Melting Crystalline Stability for Scalable Purification

For industrial procurement, the physical state and thermal stability of an intermediate dictate its handling and storage costs. 6-Chloro-3-methyluracil exhibits robust solid-state properties, forming stable white crystalline powders with a high decomposition point of 278–282 °C. This thermal stability allows for aggressive drying protocols and direct recrystallization from alcohols to achieve >98–99% purity [1]. Compared to liquid or low-melting pyrimidine derivatives that require specialized cold-chain logistics or chromatographic purification, 6-chloro-3-methyluracil can be purified via simple filtration and is stable under standard ambient warehousing conditions.

Evidence DimensionThermal stability and purification modality
Target Compound DataDecomposition point of 278–282 °C; purifiable to >99% via simple crystallization
Comparator Or BaselineLow-melting or liquid heterocyclic building blocks
Quantified DifferenceElimination of chromatographic purification; enables ambient storage
ConditionsStandard industrial drying and recrystallization from ethanol/water systems

The ability to achieve and maintain >99% purity through simple crystallization directly lowers bulk procurement and quality control costs.

Commercial Manufacturing of DPP-4 Inhibitors (Alogliptin and Trelagliptin)

6-Chloro-3-methyluracil is the foundational starting material for synthesizing Alogliptin and Trelagliptin. Its pre-blocked N3 position ensures >85% regioselectivity during the critical N1-benzylation step, while its C6-chlorine allows for subsequent high-yield (>77%) nucleophilic coupling with (R)-3-aminopiperidine. This dual-functionality makes it the mandatory procurement choice over unmethylated uracil analogs for achieving commercially viable overall yields[1].

Synthesis of Novel Uracil-Based Antimicrobial Agents

Beyond metabolic disorders, this compound is utilized as a core scaffold in the development of Helicobacter pylori glutamate racemase inhibitors and other antibacterial agents. The N1 position remains available for diverse alkylation, while the C6-chloro group serves as a versatile handle for installing various pharmacophores via SNAr or cross-coupling methodologies, offering a more streamlined synthetic route than starting from completely unsubstituted uracil[2].

Development of 5-Deazaflavin Coenzyme Analogs

In redox chemistry research, 6-chloro-3-methyluracil is employed to synthesize 3-methyl-6-(phenylthio)uracil and related 5-deazaflavin coenzyme models. The specific substitution pattern allows researchers to systematically build the tricyclic flavin core without competing side reactions at the N3 position, a critical advantage over using standard 6-chlorouracil[2].

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4318-56-3

Wikipedia

6-Chloro-3-methyluracil

Dates

Last modified: 08-15-2023

Explore Compound Types